4-(4-Isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(4-Isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the thiazole ring: This step involves the reaction of the piperazine derivative with a thiazole precursor under specific conditions, such as heating in the presence of a base.
Attachment of the isopropoxybenzoyl group: This final step involves the acylation of the piperazine-thiazole intermediate with 4-isopropoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit an enzyme involved in a disease process or bind to a receptor to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(4-Ethoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(4-Propoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one
Uniqueness
4-(4-Isopropoxybenzoyl)-1-(thiazol-2-yl)piperazin-2-one is unique due to the presence of the isopropoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to its analogs with different alkoxy groups.
Properties
IUPAC Name |
4-(4-propan-2-yloxybenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(2)23-14-5-3-13(4-6-14)16(22)19-8-9-20(15(21)11-19)17-18-7-10-24-17/h3-7,10,12H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXJWOWXDNBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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